
(R)-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a quinuclidine moiety and a pyridine ring with an acetamido substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the quinuclidine and pyridine rings. Key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Quinuclidine Moiety: This step may involve nucleophilic substitution reactions.
Attachment of the Pyridine Ring: This can be done via coupling reactions, such as Suzuki or Heck coupling, followed by acetamidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamido group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide would depend on its specific interactions with molecular targets. The quinuclidine moiety suggests potential activity at nicotinic acetylcholine receptors, while the benzamide core could interact with various enzymes or receptors.
相似化合物的比较
Similar Compounds
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide: can be compared with other benzamide derivatives or quinuclidine-containing compounds.
Benzamide Derivatives: These compounds often have diverse pharmacological activities, including antipsychotic and antiemetic effects.
Quinuclidine-Containing Compounds: These are known for their activity at nicotinic acetylcholine receptors and other biological targets.
Uniqueness
The uniqueness of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
属性
CAS 编号 |
400865-65-8 |
|---|---|
分子式 |
C21H24N4O3 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
4-(6-acetamidopyridin-3-yl)oxy-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C21H24N4O3/c1-14(26)23-20-7-6-18(12-22-20)28-17-4-2-16(3-5-17)21(27)24-19-13-25-10-8-15(19)9-11-25/h2-7,12,15,19H,8-11,13H2,1H3,(H,24,27)(H,22,23,26)/t19-/m0/s1 |
InChI 键 |
HTULMTGYVWDSPY-IBGZPJMESA-N |
手性 SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)N[C@H]3CN4CCC3CC4 |
规范 SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CN4CCC3CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
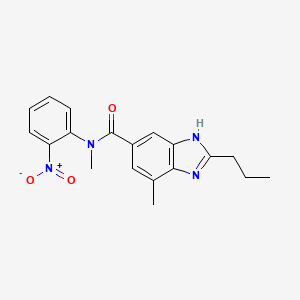
![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)
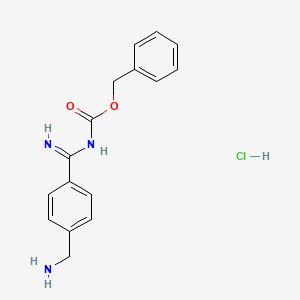
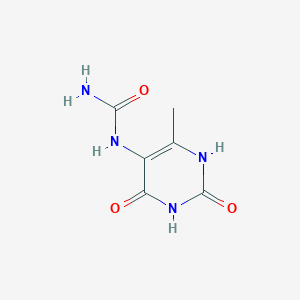

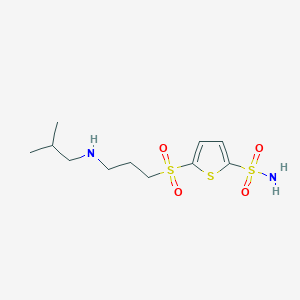
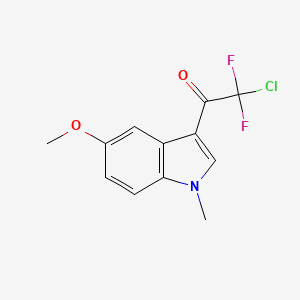
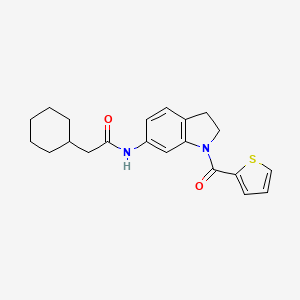
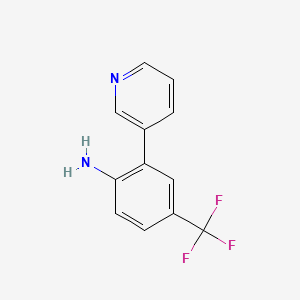

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)

